2H-1-Benzopyran, 2-methyl-2-(4-methyl-3-pentenyl)-
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Overview
Description
2H-1-Benzopyran, 2-methyl-2-(4-methyl-3-pentenyl)- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound features a benzopyran core with a methyl group and a 4-methyl-3-pentenyl side chain, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 2-methyl-2-(4-methyl-3-pentenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 2-methyl-2-(4-methyl-3-pentenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: This reaction can replace hydrogen atoms with other functional groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or nucleophiles like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2H-1-Benzopyran, 2-methyl-2-(4-methyl-3-pentenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 2-methyl-2-(4-methyl-3-pentenyl)- involves its interaction with various molecular targets and pathways. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways depend on the biological context and the specific effects being studied.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 2-methyl-: Known for its chromone structure and different biological activities.
2H-1-Benzopyran-2-one, 3-methyl-: Another benzopyran derivative with distinct chemical properties.
Uniqueness
2H-1-Benzopyran, 2-methyl-2-(4-methyl-3-pentenyl)- is unique due to its specific side chain and the resulting chemical and biological properties
Properties
CAS No. |
184652-24-2 |
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Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-methyl-2-(4-methylpent-3-enyl)chromene |
InChI |
InChI=1S/C16H20O/c1-13(2)7-6-11-16(3)12-10-14-8-4-5-9-15(14)17-16/h4-5,7-10,12H,6,11H2,1-3H3 |
InChI Key |
HCILSAHRTJJNJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(C=CC2=CC=CC=C2O1)C)C |
Origin of Product |
United States |
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